![molecular formula C11H16O2 B14462245 3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one CAS No. 73840-55-8](/img/structure/B14462245.png)
3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Oxobutyl)bicyclo[311]heptan-2-one is a bicyclic ketone compound with a unique structure that includes a bicyclo[311]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of bicyclo[3.1.1]heptan-2-one with an appropriate alkylating agent, such as 3-bromobutanone, under basic conditions. The reaction typically requires a strong base like sodium hydride or potassium tert-butoxide to deprotonate the bicyclic ketone, followed by the addition of the alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its molecular interactions can provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-: This compound has a similar bicyclic structure but with different substituents.
Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-: Another related compound with variations in the substituents on the bicyclic ring.
Uniqueness
3-(3-Oxobutyl)bicyclo[311]heptan-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
73840-55-8 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
3-(3-oxobutyl)bicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C11H16O2/c1-7(12)2-3-9-4-8-5-10(6-8)11(9)13/h8-10H,2-6H2,1H3 |
InChIキー |
UIHUSHNCRGDVHL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1CC2CC(C2)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
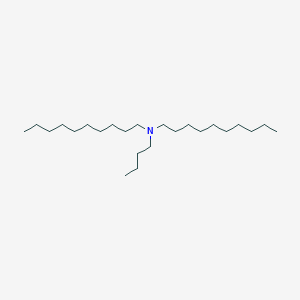


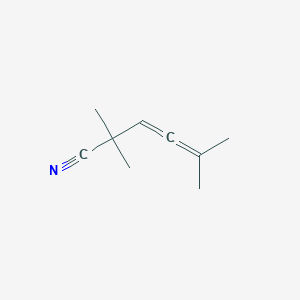
![2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14462201.png)
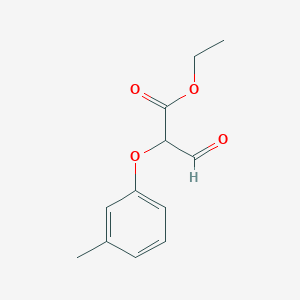
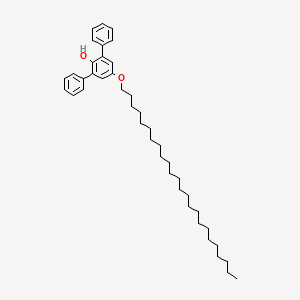
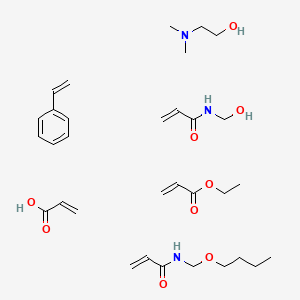
![1,1',1''-({[(2S)-1-(Benzyloxy)-4-carboxylato-1-oxobutan-2-yl]amino}methanetriyl)tribenzene](/img/structure/B14462222.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
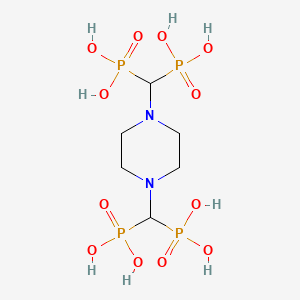

![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
